molecular formula C10H8F2O4 B2712571 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2361645-35-2

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B2712571
CAS RN: 2361645-35-2
M. Wt: 230.167
InChI Key: UXRHZTRAMBRPCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a difluoromethoxy group, and a carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The difluoromethoxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound might also exhibit strong hydrogen bonding due to the presence of the carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Derivatives : The synthesis of benzofuran derivatives, including methods for creating various functionalized compounds, plays a crucial role in exploring the chemical properties and potential applications of "7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid" and related molecules. Studies have reported on novel synthesis techniques for benzofurans and their application in creating natural products, highlighting the versatility of these compounds in chemical synthesis (Cruz & Tamariz, 2005).

  • Carboxylation Reactions with CO2 : Research on the carboxylation of aryl- and alkenylboronic esters with CO2, catalyzed by Rhodium(I), demonstrates the potential for incorporating carboxylic acid functionalities into benzofuran derivatives, thus offering pathways for modifying "this compound" for specific applications (Ukai et al., 2006).

Biological Activities and Applications

  • Docking Studies and Biological Activities : Molecular docking and computational studies on benzofuran-carboxylic acids have elucidated their structural and spectroscopic properties, along with potential biological activities against cancer and microbial diseases. These findings underscore the relevance of "this compound" in medicinal chemistry and drug design, offering insights into its possible applications in treating various health conditions (Sagaama et al., 2020).

  • Complement Inhibitory Activity : The synthesis of carboxylic acids carrying functionalization on their benzofuran skeleton, inspired by natural compounds like K-76 COOH, has demonstrated potential in inhibiting Complement activation. This suggests that derivatives of "this compound" might be explored for their immunomodulatory properties, potentially contributing to the development of new therapeutic agents (Larghi et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions involving this compound could be diverse, depending on its intended applications. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and exploring its utility in synthesizing other complex molecules. If it’s a biologically active compound, research might focus on elucidating its mechanism of action and optimizing its activity .

properties

IUPAC Name

7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-3,7,10H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHZTRAMBRPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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